N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
描述
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-4-25-20-12-10-18(14-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h9-14,24H,4-8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXGTJBUUTUEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-methoxyphenyl)methanesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Inhibitory Activity
Research has indicated that this compound exhibits inhibitory effects on several biological targets:
- Farnesyl Diphosphate Synthase (FPPS) : This enzyme is crucial in the mevalonate pathway, which is involved in cholesterol biosynthesis. Inhibitors of FPPS are of interest for their potential use in treating conditions such as hypercholesterolemia and certain cancers.
- Squalene Synthase : Another target of this compound is squalene synthase, which plays a role in cholesterol synthesis. The inhibition of this enzyme can lead to reduced cholesterol levels and has implications in cardiovascular health.
Study 1: Inhibition of Squalene Synthase
A study reported that derivatives of similar compounds showed significant inhibitory effects on squalene synthase with IC50 values ranging from 0.54 nM to 3.6 nM. This suggests that the compound may have comparable or enhanced activity against this target .
Study 2: Anti-inflammatory Properties
Another investigation into related oxazepin compounds indicated that they possess anti-inflammatory properties through the modulation of cytokine production. This could be beneficial in treating chronic inflammatory diseases .
Study 3: Clinical Trials
Currently, similar compounds are undergoing clinical trials for conditions such as ulcerative colitis and psoriasis. These trials aim to evaluate the safety and efficacy of these compounds in managing immune-mediated inflammatory disorders .
Summary of Biological Activity
The compound's biological activity can be summarized as follows:
| Activity Type | Target | IC50 Value (nM) |
|---|---|---|
| Inhibition | Farnesyl Diphosphate Synthase | 0.54 - 3.6 |
| Inhibition | Squalene Synthase | 0.54 - 3.6 |
| Anti-inflammatory | Cytokine Production | Not specified |
相似化合物的比较
Structural Analogues
Sulfonamide derivatives are widely explored for their bioactivity. Key structural analogues include:
- Sulfamethoxazole : A classic sulfonamide antibiotic with a simpler isoxazole-linked benzene sulfonamide structure. Unlike the target compound, sulfamethoxazole lacks the fused benzooxazepine and tetrahydronaphthalene systems, resulting in lower molecular complexity.
- Compound 3 (from ): N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide. This derivative shares the sulfonamide backbone but incorporates thiadiazine and isoxazole substituents instead of the benzooxazepine-tetrahydronaphthalene framework. Its synthesis involves hydrazineyl intermediates and aryl isocyanates, differing from the target compound’s uncharacterized preparation route.
Pharmacological and Physicochemical Properties
Available data on similar compounds suggest the following comparative insights:
Key Observations :
- The target compound’s higher molecular weight and lipophilicity (predicted LogP ~3.5) may enhance membrane permeability compared to sulfamethoxazole but could also reduce solubility, a common challenge in sulfonamide drug development.
- Compound 3 () exhibits moderate antimicrobial activity against E. coli (MIC 8–16 μg/mL), though its efficacy is inferior to sulfamethoxazole. No comparable data exists for the target compound.
Stability and Metabolic Profile
No stability or metabolic data is available for the target compound. In contrast, sulfamethoxazole undergoes hepatic acetylation and glucuronidation, with a half-life of ~10 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
